1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE
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Overview
Description
1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE is a complex organic compound featuring a nitro group, a piperazine ring, and a pyrrolidine ring attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperazine and pyrrolidine rings contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and exhibit diverse biological activities.
Pyridazines and Pyridazinones: These heterocyclic compounds also possess significant pharmacological properties.
N(4)1-(2-Pyridyl)piperazinyl-5-Nitroisatin: This compound is studied for its anticancer activity and shares structural features with 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE.
Uniqueness: this compound is unique due to its combination of a nitro group with piperazine and pyrrolidine rings, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H20N4O2/c19-18(20)13-4-3-12(16-7-1-2-8-16)11-14(13)17-9-5-15-6-10-17/h3-4,11,15H,1-2,5-10H2 |
InChI Key |
ZDKRZHDONYTTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCNCC3 |
Origin of Product |
United States |
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